molecular formula C3H6O3S B14712431 1,3-Oxathiolane 3,3-dioxide CAS No. 10429-18-2

1,3-Oxathiolane 3,3-dioxide

Cat. No.: B14712431
CAS No.: 10429-18-2
M. Wt: 122.15 g/mol
InChI Key: DZFGXKNCJDABQS-UHFFFAOYSA-N
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Description

1,3-Oxathiolane 3,3-dioxide is an organosulfur compound with the molecular formula C3H6O3S It is a five-membered heterocyclic compound containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxathiolane 3,3-dioxide can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . Another approach involves the use of organocatalysts to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane 3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in nucleophilic ring-opening reactions due to the presence of the sulfur atom in the ring .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of bases, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic ring-opening reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1,3-oxathiolane 3,3-dioxide and its derivatives involves their interaction with molecular targets such as enzymes and nucleic acids. For example, nucleoside analogues containing the 1,3-oxathiolane ring can inhibit viral replication by acting as chain terminators during DNA synthesis . The sulfur atom in the ring plays a crucial role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxathiolane 3,3-dioxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-oxathiolane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-7(5)2-1-6-3-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGXKNCJDABQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284080
Record name 1,3-oxathiolane 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-18-2
Record name NSC35398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-oxathiolane 3,3-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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